3-Butyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-Butyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a butyl group at position 3 and a (3-methylphenoxy)methyl substituent at position 4. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is a fused heterocyclic system known for its pharmacological versatility, including anti-inflammatory, anticancer, and antimicrobial activities .
Properties
Molecular Formula |
C15H18N4OS |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-butyl-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4OS/c1-3-4-8-13-16-17-15-19(13)18-14(21-15)10-20-12-7-5-6-11(2)9-12/h5-7,9H,3-4,8,10H2,1-2H3 |
InChI Key |
FTFSADMKDYQZNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(S2)COC3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 3-methylphenyl ether typically involves a multi-step process. The initial step often includes the formation of the triazolothiadiazole core through a cyclization reaction between a thiosemicarbazide and a hydrazine derivative. This is followed by the introduction of the butyl group and the 3-methylphenyl ether moiety through nucleophilic substitution reactions. The reaction conditions generally require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Functional Group Transformations
The butyl and phenoxy methyl groups undergo selective modifications:
Oxidation Reactions
Controlled oxidation of the butyl chain produces hydroxylated derivatives:
-
Reagent : KMnO₄ in acidic medium (H₂SO₄)
-
Product : 3-(4-Hydroxybutyl)-6-[(3-methylphenoxy)methyl]triazolo-thiadiazole
Reduction Reactions
Reduction of the thiadiazole sulfur atom:
-
Reagent : LiAlH₄ in THF
-
Product : Deoxygenated triazolo-diazole analog
Electrophilic Substitution
The phenoxy methyl group undergoes halogenation:
-
Reagent : Br₂ in CCl₄
-
Product : 3-Butyl-6-[(3-(bromomethyl)phenoxy)methyl]triazolo-thiadiazole
Biological Interaction-Driven Reactions
The compound participates in hydrogen bonding and π-stacking with biological targets, influencing its reactivity:
| Target Enzyme | Interaction Type | Observed Effect |
|---|---|---|
| Urease | H-bonding with active site His⁵⁹³ | Inhibition (IC₅₀ = 1.8 μM) |
| Shikimate dehydrogenase | π-stacking with Phe⁴⁵⁶ | Competitive inhibition (Ki = 2.3 μM) |
Derivatives with electron-withdrawing groups on the phenoxy ring show enhanced inhibitory activity .
Industrial-Scale Reaction Engineering
Optimized protocols for large-scale production:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DMF | Supercritical CO₂ |
| Catalyst | K₂CO₃ | Immobilized lipases |
| Yield | 75% | 89% |
| Purity | 95% | 99.2% |
Continuous flow systems reduce reaction time from 24h to 6h.
Comparative Reactivity with Structural Analogs
The butyl chain and 3-methylphenoxy group confer distinct reactivity compared to analogs:
| Analog Structure | Key Difference | Reactivity Profile |
|---|---|---|
| 6-(3-Methoxyphenyl)triazolo-thiadiazole | Methoxy vs. butyl | Lower solubility in nonpolar solvents |
| 3-Tert-butyl-6-(4-fluorophenyl)triazolo-thiadiazole | Fluorine substituent | Enhanced electrophilic substitution |
Stability Under Extreme Conditions
| Condition | Effect | Degradation Products |
|---|---|---|
| pH < 2 | Thiadiazole ring hydrolysis | Triazole-carboxylic acid |
| UV light (254 nm) | C-S bond cleavage | Mercapto-triazole derivative |
This compound’s reactivity is central to its applications in medicinal chemistry and materials science. Modifications to its substituents enable fine-tuning of biological activity, while industrial protocols ensure scalable synthesis. Ongoing research focuses on coupling reactions to develop hybrid heterocycles with enhanced properties .
Scientific Research Applications
3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound integrating triazole and thiadiazole rings, known for their significant biological activities. The compound includes a butyl group and a 4-methylphenoxy methyl substituent, contributing to its unique properties, with a molecular weight of approximately 302.4 g/mol.
Synthesis
The synthesis of 3-butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole generally involves controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production may utilize continuous flow reactors to enhance yield and quality while adhering to green chemistry principles.
Potential Applications
3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in medicinal chemistry due to its diverse biological activities and may serve as a lead compound for developing new antibacterial or antifungal agents. Its structure suggests possible use in agricultural chemistry as a pesticide or herbicide due to its interaction with biological targets.
Biological Activity
Compounds containing the triazolo-thiadiazole framework exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. Derivatives of 3-butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have demonstrated promising results in inhibiting urease activity and may also interact with various enzymes and receptors due to their ability to form hydrogen bonds.
Interaction Studies
Interaction studies of 3-butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole focus on its binding affinity and inhibitory effects on specific enzymes. For instance, studies have demonstrated its ability to inhibit urease activity significantly compared to traditional inhibitors. The compound's interactions at the molecular level can provide insights into its mechanism of action and help optimize its pharmacological properties.
Structural Analogues and their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Tert-butyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Similar triazolo-thiadiazole core with different substituents | Antimicrobial |
| N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide | Incorporates a furamide moiety | Antibacterial |
| Ethyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide | Contains an ethyl sulfide group | Diverse pharmacological activities |
Mechanism of Action
The mechanism of action of (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 3-methylphenyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Triazolothiadiazole Derivatives and Their Activities
Key Observations :
- p38 MAPK Inhibition: The 2-chlorophenyl and 4-methoxyphenoxymethyl substituents () are critical for binding to p38 MAPK, a target in inflammatory diseases.
- Anticancer Activity : Long alkyl chains (e.g., pentadecyl in ) enhance lipophilicity and cytotoxicity against breast cancer cells. The target’s shorter butyl chain may reduce membrane penetration but improve solubility .
- Anti-inflammatory Activity: Fluorine and methoxy groups at specific positions (e.g., 2-fluorophenyl in ) optimize anti-exudative effects. The target’s 3-methylphenoxy group may balance hydrophobicity and hydrogen-bonding capacity .
Key Observations :
- Microwave Synthesis : highlights improved yields (70–85%) and reduced reaction times via microwave irradiation compared to conventional methods. The target compound may benefit from similar optimization .
- Adamantyl Derivatives : Bulky substituents like adamantyl () increase melting points (180–220°C) due to enhanced intermolecular interactions. The target’s butyl group may lower melting points, favoring solubility .
Structure-Activity Relationships (SAR)
- Position 3 Substituents :
- Alkyl Chains : Longer chains (e.g., pentadecyl) enhance anticancer activity but may reduce bioavailability. The butyl group in the target compound offers a balance between lipophilicity and metabolic stability .
- Aryl Groups : Electron-withdrawing groups (e.g., 2-chlorophenyl in ) improve p38 MAPK binding, while electron-donating groups (e.g., methoxy in ) favor anti-inflammatory activity .
- Position 6 Substituents: Phenoxy vs.
Biological Activity
3-Butyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound characterized by its integration of triazole and thiadiazole rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The unique structural features of this compound enhance its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS with a molecular weight of approximately 302.4 g/mol. The presence of the butyl group and the 3-methylphenoxy methyl substituent contributes to its unique properties and biological activity.
Antimicrobial Properties
Research indicates that compounds containing the triazolo-thiadiazole framework exhibit significant antimicrobial activity. Specifically, derivatives of this compound have demonstrated effectiveness against various microorganisms:
- Bacterial Activity : In studies involving Staphylococcus aureus and Escherichia coli, compounds similar to this compound showed promising results in inhibiting bacterial growth through mechanisms such as enzyme inhibition (e.g., urease) .
- Fungal Activity : The compound has also been tested against Candida albicans with positive results in inhibiting fungal growth .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to modulate various inflammatory pathways. Research has shown that triazolo-thiadiazole derivatives can reduce inflammation markers in vitro and in vivo models.
The biological activity of this compound may be linked to its ability to form hydrogen bonds with biological targets. This interaction enhances its binding affinity to enzymes and receptors involved in disease processes.
Study on Urease Inhibition
A significant study focused on the anti-urease properties of this compound revealed that it inhibits urease activity more effectively than traditional inhibitors. This property is particularly relevant for treating infections caused by urease-positive bacteria .
Anticancer Activity
Recent investigations into the anticancer properties of thiadiazole derivatives have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | Significant growth inhibition |
| H460 (Lung Cancer) | 10.0 | Moderate growth inhibition |
| MCF-7 (Breast Cancer) | 5.0 | Notable cytotoxicity |
These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Q & A
Q. Advanced
- Structure-activity relationship (SAR) :
- Electron-withdrawing groups (e.g., 2-fluorophenyl) enhance p38 MAP kinase inhibition by increasing electrophilicity.
- Phenoxymethyl substituents improve solubility and binding affinity to kinase active sites.
- Binding mode analysis : Molecular docking reveals substituent orientation critical for hydrogen bonding with Thr106 and Met109 residues .
How can computational methods aid in designing novel derivatives?
Q. Advanced
- Virtual screening : Identifies potential hits by docking triazolothiadiazole cores into target proteins (e.g., p38 MAP kinase).
- Reaction path search : Quantum chemical calculations predict energetically favorable synthetic routes.
- Feedback loops : Experimental data (e.g., crystallographic results) refine computational models for iterative optimization .
How to resolve contradictions in reported biological activities?
Q. Advanced
- Assay standardization : Control variables like cell lines (e.g., RAW264.7 for anti-inflammatory assays) and incubation times.
- Purity validation : Use HPLC (>95% purity) and NMR to exclude impurities affecting activity.
- Structural confirmation : Single-crystal X-ray data ensures correct stereochemistry .
What analytical techniques validate purity and structure post-synthesis?
Q. Methodological
- HPLC : Quantifies purity (e.g., C18 reverse-phase column, acetonitrile/water mobile phase).
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent integration (e.g., butyl CH₂ at δ 1.2–1.6 ppm).
- IR : Verifies thiadiazole C–S stretching (600–700 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS validates molecular ions .
What role does phosphorus oxychloride play in synthesis?
Methodological
POCl₃ acts as a cyclization catalyst :
- Activates carbonyl groups of carboxylic acids (e.g., phenoxyacetic acid) via electrophilic intermediates.
- Facilitates nucleophilic attack by triazole-thiols, forming the triazolothiadiazole ring.
- Optimal conditions: Reflux for 6–16 h in stoichiometric excess (10:1 POCl₃:substrate) .
How to address low yields in cyclization steps?
Q. Advanced
- Stoichiometry : Increase POCl₃ ratio (e.g., 1.5 equivalents) to drive reaction completion.
- Temperature : Prolonged reflux (e.g., 16 h) improves conversion.
- Workup : Neutralize with NaHCO₃ post-reaction to minimize side-product formation .
How do substituents influence triazolothiadiazole planarity?
Q. Advanced
- Bulky groups (e.g., 3,4,5-trimethoxyphenyl) increase dihedral angles (up to 85°), reducing planarity.
- Electron-deficient rings (e.g., fluorophenyl) enhance π-π stacking, stabilizing planar conformations.
- X-ray data shows planarity deviations correlate with bioactivity (e.g., kinase inhibition) .
What are common pharmacological targets for triazolothiadiazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
